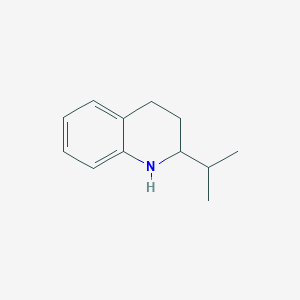
2-Methoxy-4-methyl-6-nitrophenol
説明
“2-Methoxy-4-methyl-6-nitrophenol” is a chemical compound with the formula C8H9NO4 . It is a nitrophenol derivative .
Synthesis Analysis
The synthesis of “2-Methoxy-4-methyl-6-nitrophenol” is based on the electrochemical oxidation of nitrite to NO2, which initiates the nitration reaction in a divided electrolysis cell with inexpensive graphite electrodes . Another method involves the reaction of 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid .Chemical Reactions Analysis
The reaction mechanism of “2-Methoxy-4-methyl-6-nitrophenol” involves the electrochemical oxidation of nitrite to NO2, which initiates the nitration reaction . This reaction has been demonstrated for 20 examples with yields of up to 88% .科学的研究の応用
Photoassisted Fenton Reaction
2-Methoxy-4-methyl-6-nitrophenol derivatives are involved in the photoassisted Fenton reaction, a process effective in decomposing organic pollutants like metolachlor and methyl parathion in water. This reaction leads to the mineralization of these pollutants into less harmful substances like HCl, inorganic N, and CO2 (Pignatello & Sun, 1995).
Atmospheric Chemistry
In atmospheric chemistry, derivatives of 2-Methoxy-4-methyl-6-nitrophenol, specifically methoxyphenols like guaiacol, undergo reactions with hydroxyl radicals. This results in the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases, which can be used as biomass burning emission gas tracers (Lauraguais et al., 2014).
Antimicrobial Applications
Derivatives of 2-Methoxy-4-methyl-6-nitrophenol, like Schiff base metal complexes, have shown antimicrobial properties. These complexes have been tested against various bacteria and fungi, demonstrating their potential in addressing microbial infections (Joshi, Rojivadiya, & Pandya, 2014).
Development of Chemosensors
Compounds derived from 2-Methoxy-4-methyl-6-nitrophenol are used in the development of chemosensors. For instance, a Schiff base receptor has been utilized for the detection of Al3+ ions, highlighting its application in chemical analysis and environmental monitoring (Manna, Chowdhury, & Patra, 2020).
Organic Synthesis
This compound is also pivotal in organic synthesis. For example, it is used in the synthesis of carbazomycin B and other complex organic molecules, illustrating its role as a critical intermediate in pharmaceutical and chemical manufacturing (Crich & Rumthao, 2004).
Environmental Toxicology
In environmental toxicology, studies have focused on the biodegradability and toxicity of derivatives like nitrophenols under various conditions, contributing to our understanding of pollutant dynamics in ecosystems (O'Connor & Young, 1989).
Safety And Hazards
特性
IUPAC Name |
2-methoxy-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSGOQCJPMXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-6-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)



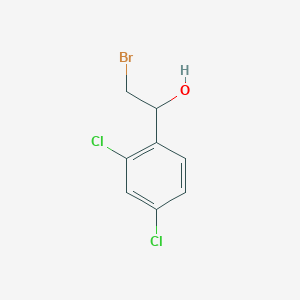
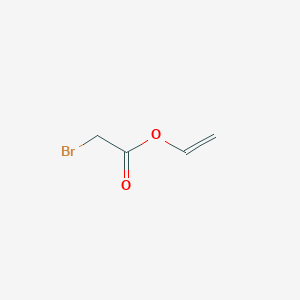
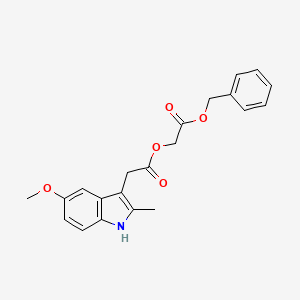

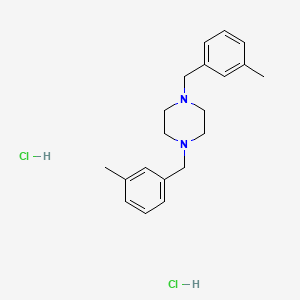
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
